3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile 3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile
Brand Name: Vulcanchem
CAS No.: 338982-10-8
VCID: VC1998049
InChI: InChI=1S/C13H8Cl2N2S/c14-9-2-1-3-10(15)13(9)18-12-5-4-8(7-16)6-11(12)17/h1-6H,17H2
SMILES: C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)C#N)N)Cl
Molecular Formula: C13H8Cl2N2S
Molecular Weight: 295.2 g/mol

3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile

CAS No.: 338982-10-8

Cat. No.: VC1998049

Molecular Formula: C13H8Cl2N2S

Molecular Weight: 295.2 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile - 338982-10-8

Specification

CAS No. 338982-10-8
Molecular Formula C13H8Cl2N2S
Molecular Weight 295.2 g/mol
IUPAC Name 3-amino-4-(2,6-dichlorophenyl)sulfanylbenzonitrile
Standard InChI InChI=1S/C13H8Cl2N2S/c14-9-2-1-3-10(15)13(9)18-12-5-4-8(7-16)6-11(12)17/h1-6H,17H2
Standard InChI Key FISQHGPGQXANAC-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)C#N)N)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)C#N)N)Cl

Introduction

Chemical Identity and Structural Characteristics

3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile, identified by CAS number 338982-10-8, is a nitrile compound featuring a unique molecular architecture. The compound consists of a benzonitrile core with an amino group at position 3 and a sulfanyl linkage to a 2,6-dichlorophenyl group at position 4. This molecular arrangement creates a distinctive chemical entity with specific reactivity patterns and potential applications in chemical synthesis .

The molecular structure features several functional groups that contribute to its chemical behavior and potential applications:

  • A nitrile (cyano) group (-C≡N) providing a site for various transformations

  • An amino group (-NH2) that can participate in hydrogen bonding and nucleophilic reactions

  • A sulfanyl linkage (-S-) connecting the two aromatic rings

  • Two chlorine atoms at positions 2 and 6 on one of the phenyl rings, contributing to the molecule's electronic distribution and reactivity

Identification Parameters

Table 1: Chemical Identification Data

ParameterValue
CAS Number338982-10-8
IUPAC Name3-amino-4-(2,6-dichlorophenyl)sulfanylbenzonitrile
Molecular FormulaC13H8Cl2N2S
Molecular Weight295.2 g/mol
Standard InChIInChI=1S/C13H8Cl2N2S/c14-9-2-1-3-10(15)13(9)18-12-5-4-8(7-16)6-11(12)17/h1-6H,17H2
Standard InChIKeyFISQHGPGQXANAC-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)C#N)N)Cl
PubChem Compound ID2763370

This identification information allows for precise database searches and facilitates accurate chemical referencing in scientific literature and regulatory documentation .

Physical and Chemical Properties

The physical and chemical properties of 3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile determine its behavior in various chemical environments and influence its potential applications in research and development settings.

Physical Properties

Table 2: Physical Properties

PropertyValueReference
Physical StateSolid (inferred)
ColorNot specified in sources-
Molecular Weight295.2 g/mol
Density1.5±0.1 g/cm³
Boiling Point409.5±45.0 °C at 760 mmHg
Melting PointNot available
Flash Point201.4±28.7 °C
Polarizability30.6±0.5 10⁻²⁴cm³
Vapor Pressure0.0±1.0 mmHg at 25°C

The compound's relatively high boiling point (409.5±45.0 °C) suggests strong intermolecular forces, likely due to the presence of the polar functional groups and the potential for hydrogen bonding through the amino group. The high flash point (201.4±28.7 °C) indicates low volatility and relatively low flammability hazard .

Chemical Reactivity

The chemical structure of 3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile suggests several potential reactive sites:

  • The amino group (-NH2) can participate in numerous reactions including:

    • Nucleophilic substitutions

    • Condensations with carbonyl compounds

    • Formation of amides and related derivatives

    • Diazotization reactions

  • The nitrile group (-C≡N) is susceptible to:

    • Hydrolysis to carboxylic acids or amides

    • Reduction to primary amines

    • Addition reactions with nucleophiles

  • The sulfanyl linkage provides opportunities for:

    • Oxidation to sulfoxides or sulfones

    • Nucleophilic displacement reactions

  • The aromatic system with electron-withdrawing chlorine substituents influences the electronic distribution within the molecule, potentially directing the regioselectivity of reactions and modifying the reactivity of the functional groups .

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